1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable reagent to introduce the hydroxyl group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 1-(2,4-Difluorophenyl)-2-propanone.
Reduction: Formation of 1-(2,4-Difluorophenyl)-2-hydroxypropan-1-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit fungal growth by interfering with cell membrane synthesis or function .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-2-propanone: Similar structure but lacks the hydroxyl group.
1-(2,4-Difluorophenyl)-2-hydroxypropan-1-ol: Similar structure but has an additional hydroxyl group.
Uniqueness
1-Propanone, 1-(2,4-difluorophenyl)-2-hydroxy-, (2R)- is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8F2O2 |
---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)9(13)7-3-2-6(10)4-8(7)11/h2-5,12H,1H3 |
InChI Key |
REHMWFXPLWURSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.